L-Methionine p-nitroanilide is a synthetic compound primarily utilized in biochemical and enzymatic studies. It serves as a chromogenic substrate for aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. [, , , , , ] Upon hydrolysis by these enzymes, L-Methionine p-nitroanilide releases p-nitroaniline, a yellow-colored product that can be easily quantified spectrophotometrically at 405 nm. [, , , , , , ] This property makes it a valuable tool for investigating the activity and kinetics of aminopeptidases.
L-Methionine p-nitroanilide is a derivative of the amino acid L-methionine, characterized by the addition of a p-nitroanilide group. This compound is significant in biochemical research, particularly as a substrate for various enzymes, including methionine aminopeptidases. The p-nitroanilide moiety serves as a chromogenic marker, allowing for spectrophotometric detection in enzymatic assays.
L-Methionine p-nitroanilide can be synthesized from L-methionine through various chemical methods that involve the acylation of p-nitroaniline. This compound is commercially available from several suppliers, including Sigma-Aldrich and AbMole BioScience, which provide detailed specifications and synthesis protocols for laboratory use .
L-Methionine p-nitroanilide belongs to the class of amino acid derivatives. It is specifically categorized under p-nitroanilides, which are used extensively in biochemical assays due to their ability to produce colorimetric changes upon enzymatic hydrolysis.
The synthesis of L-methionine p-nitroanilide typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and minimize side reactions. For example, using anhydrous solvents can prevent unwanted deprotection of amino groups .
L-Methionine p-nitroanilide has a molecular formula of and a molecular weight of approximately 269.32 g/mol . The structure consists of a methionine backbone with a p-nitroanilide substituent that contributes to its chemical properties and reactivity.
The compound features:
L-Methionine p-nitroanilide undergoes hydrolysis when acted upon by enzymes such as methionine aminopeptidases. This reaction results in the release of L-methionine and p-nitroaniline, with the latter being detectable via UV-Vis spectroscopy due to its chromogenic properties.
The reaction mechanism typically involves:
The mechanism by which L-methionine p-nitroanilide acts as a substrate involves:
Kinetic studies often demonstrate that this substrate exhibits Michaelis-Menten kinetics, allowing for determination of enzyme activity based on initial reaction rates .
Relevant data includes:
L-Methionine p-nitroanilide is widely utilized in scientific research for:
This compound's utility in enzymatic assays underscores its importance in both academic research and potential industrial applications related to enzyme technology .
L-Methionine p-nitroanilide (L-Met-pNA) serves as a highly specific chromogenic substrate for assaying aminopeptidases, particularly methionine aminopeptidases (MetAPs). Structurally, it consists of L-methionine linked via an amide bond to p-nitroaniline (pNA), a chromophore that absorbs maximally at 405 nm when released. Proteolytic cleavage by MetAPs hydrolyzes this bond, liberating free pNA and yielding a distinct yellow color proportional to enzymatic activity [4] [5]. This property underpins its utility in continuous, real-time kinetic assays for enzymes like human MetAP2 (hMetAP2) and bacterial MetAPs, where activity is quantified by monitoring absorbance increase over time [5] [8].
Key advantages of L-Met-pNA in protease assays:
Table 1: Specificity of L-Methionine p-nitroanilide for Representative Aminopeptidases
Enzyme Source | Enzyme Type | Cleavage Specificity | Application Reference |
---|---|---|---|
Homo sapiens (Human) | hMetAP2 | N-terminal methionine | Ligand binding assays [2] |
Mycobacterium smegmatis | MetAP1 | N-terminal methionine | Purification/characterization [8] |
Streptococcus sanguis | Arylaminopeptidase | Methionine derivatives | Subcellular localization [4] |
L-Met-pNA provides critical insights into the catalytic mechanism and modulation of human methionine aminopeptidase 2 (hMetAP2). Structural studies confirm that the methionine side chain binds to a hydrophobic pocket in hMetAP2’s active site, while the p-nitroanilide group positions the scissile bond near divalent metal cofactors (typically Co²⁺ or Mn²⁺) [2] [9]. Mutagenesis research demonstrates that residues coordinating these metals (e.g., His⁷⁹, His¹⁷⁸ in bacterial orthologs) are essential for hydrolysis. Disrupting metal binding abolishes cleavage activity toward L-Met-pNA [9].
Studies using L-Met-pNA further reveal hMetAP2’s metal-dependent plasticity:
Table 2: Kinetic Parameters of hMetAP2 for L-Met-pNA Under Varied Conditions
Cofactor | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
---|---|---|---|---|---|
Co²⁺ (1 mM) | 7.5 | 85 ± 8 | 0.42 ± 0.03 | 4,940 | [9] |
Mn²⁺ (1 mM) | 7.5 | 92 ± 10 | 0.38 ± 0.04 | 4,130 | [9] |
Mg²⁺ (1 mM) | 8.0 | 110 ± 12 | 0.29 ± 0.02 | 2,640 | [8] |
Spectrophotometric quantification of p-nitroaniline release from L-Met-pNA provides a robust, continuous method for determining protease kinetics. The assay involves incubating the enzyme with L-Met-pNA and monitoring absorbance increases at 405 nm, which directly correlate with reaction velocity [5] [7]. This approach enables precise measurement of Michaelis-Menten constants (Km, Vmax), catalytic efficiency (kcat/Km), and inhibitor IC50 values [7] [8].
Methodological considerations for accurate kinetics:
Table 3: Assay Performance Metrics for L-Met-pNA in Protease Studies
Parameter | Value | Significance |
---|---|---|
Wavelength (λmax) | 405 nm | Peak absorbance for released pNA |
Molar Absorptivity (ε) | 9,500 M⁻¹cm⁻¹ | Enables nanomolar sensitivity |
Linear Detection Range | 5–200 μM pNA | Covers physiological enzyme activities |
Limit of Detection | 0.01 ΔA/min (continuous assay) | Suitable for low-activity enzymes |
A landmark study (Analytical Biochemistry, 2000) validated this approach for MetAPs, demonstrating linear kinetics up to 200 μM pNA and a low background signal (<2% hydrolysis/hr without enzyme). This facilitated the discovery of metal-coordinating inhibitors with Ki values in the nanomolar range [7]. Similar methodologies enabled characterization of the Mycobacterium smegmatis MetAP, revealing thermostability (t1/2 >8 hr at 50°C) and divalent metal preferences [8].
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